molecular formula C10H7Cl2N5O3 B11689965 N-(2,3-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

N-(2,3-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B11689965
M. Wt: 316.10 g/mol
InChI Key: OCEFYPWLEUDVHX-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a nitro-substituted triazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration: The triazole ring is then nitrated using a nitrating agent such as nitric acid or a nitrating mixture.

    Acetamide formation: The nitrated triazole is reacted with 2,3-dichloroaniline in the presence of a coupling agent to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
  • N-(2,3-dichlorophenyl)-2-(4-nitro-1H-1,2,4-triazol-1-yl)acetamide

Uniqueness

N-(2,3-dichlorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the specific positioning of the dichloro and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H7Cl2N5O3

Molecular Weight

316.10 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C10H7Cl2N5O3/c11-6-2-1-3-7(9(6)12)14-8(18)4-16-5-13-10(15-16)17(19)20/h1-3,5H,4H2,(H,14,18)

InChI Key

OCEFYPWLEUDVHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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